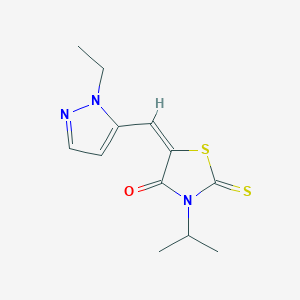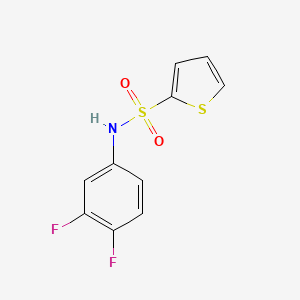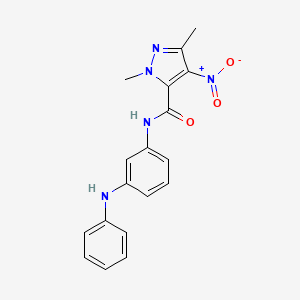
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Halogen Substituents: The halogen substituents (chlorine, fluorine, and iodine) are introduced through halogenation reactions using reagents such as chlorine gas, fluorine gas, and iodine monochloride.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: The phenyl groups can be modified through coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Oxidation Products: Quinazoline derivatives.
Reduction Products: Dihydroquinazoline derivatives.
科学研究应用
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s halogen substituents make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound may also modulate signaling pathways and cellular processes, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the iodine substituent, which may affect its chemical reactivity and biological activity.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-BROMO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a bromine substituent instead of iodine, which may alter its physical and chemical properties.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-CHLORO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains an additional chlorine substituent, which may influence its stability and reactivity.
Uniqueness
The presence of multiple halogen substituents (chlorine, fluorine, and iodine) in 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE makes it unique compared to similar compounds. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and potential applications. The iodine substituent, in particular, can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable candidate for various scientific research applications.
属性
分子式 |
C20H12Cl2FIN2O |
|---|---|
分子量 |
513.1 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H12Cl2FIN2O/c21-11-4-6-15(17(22)8-11)19-25-18-7-5-13(24)10-16(18)20(27)26(19)14-3-1-2-12(23)9-14/h1-10,19,25H |
InChI 键 |
HNMKPKBXKKBCMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14929965.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14929976.png)
![4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)

![5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930001.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)

![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B14930035.png)

